molecular formula C14H18BrNO B1615891 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 6638-88-6

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B1615891
CAS RN: 6638-88-6
M. Wt: 296.2 g/mol
InChI Key: JZHLJMNPLQVYBV-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.

Mechanism Of Action

The mechanism of action of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is not well understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine are yet to be fully elucidated. However, preliminary studies have suggested that this compound may exhibit significant cytotoxicity against cancer cells and antimicrobial activity against several bacterial strains.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine in lab experiments is its ease of synthesis and availability. However, one of the limitations is its relatively low solubility in common organic solvents, which may affect its bioavailability and limit its applications in certain assays.

Future Directions

There are several future directions for the research and development of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One of the significant areas of interest is the synthesis of novel derivatives with improved biological activity and selectivity. Additionally, researchers may explore the potential applications of this compound in drug discovery and development, particularly in the field of oncology and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a versatile compound with potential applications in various scientific research areas. Its ease of synthesis and availability make it an attractive starting material for the synthesis of novel compounds with potential biological activity. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

The potential applications of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine in scientific research are diverse. One of the significant areas of interest is its use as a starting material in the synthesis of novel compounds with potential biological activity. Researchers have synthesized several derivatives of this compound and evaluated their biological activity against various targets, including cancer cells, bacteria, and viruses.

properties

IUPAC Name

6-bromo-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLJMNPLQVYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286979
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

CAS RN

6638-88-6
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6638-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 48472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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